![molecular formula C19H22ClN3O4 B2481095 N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide CAS No. 877630-82-5](/img/structure/B2481095.png)

N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

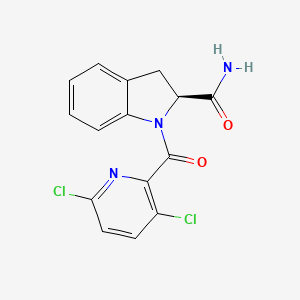

The synthesis of compounds similar to N-(4-Chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide often involves multiple steps, including the condensation of specific benzamide derivatives with morpholine or related amines. For example, Kato et al. (1992) describe the preparation of benzamide derivatives with potent gastrokinetic activity, which involves the introduction of various substituents at the N-4 position, including morpholino groups, to enhance the compound's activity (Kato et al., 1992).

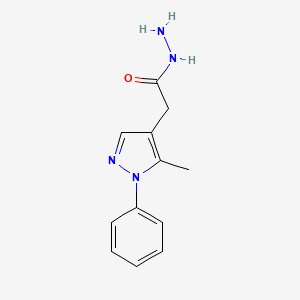

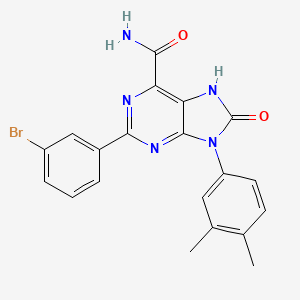

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray diffraction. For instance, Ji et al. (2018) synthesized a compound with a morpholino group and analyzed its crystal structure, revealing its distinct inhibitory capacity against cancer cell proliferation (Ji et al., 2018).

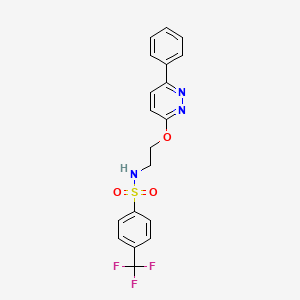

Chemical Reactions and Properties

Chemical reactions involving compounds with morpholino and furyl groups often aim at modifying the molecule to achieve desired physical or biological properties. For example, transformations involving morpholinofurans have been studied for their ability to undergo ring transformations and form new heterocyclic compounds, indicating a versatile chemistry that can be leveraged for synthesizing derivatives with specific properties (Boyd & Heatherington, 1974).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application and efficacy in various domains. The analysis of the crystal and molecular structure, as conducted by Kumar et al. (2016), provides insights into the compound's configuration and potential interactions with biological molecules (Kumar et al., 2016).

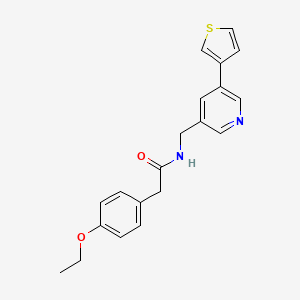

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is vital for the application of these compounds. Studies on related compounds have explored their synthesis, structure, and biological activities, revealing their potential as intermediates for further chemical transformations or as active pharmaceutical ingredients (Singh et al., 2010).

Wissenschaftliche Forschungsanwendungen

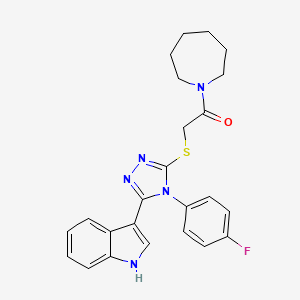

Efficient Synthesis and Chemical Transformations

One study discusses the development of an efficient synthesis route for a related pyrrolquinolone compound, highlighting critical transformations such as selective iodination, quinolone formation, and Sonogashira coupling/pyrrole formation. This research underscores the compound's role in facilitating complex organic syntheses (R. L. Dorow et al., 2006).

Nickel-Catalyzed Formation of Carbon-Nitrogen Bonds

Another study examines the nickel-catalyzed formation of carbon-nitrogen bonds at the beta position of saturated ketones using morpholine and related compounds, demonstrating the compound's significance in creating beta-enaminones, which are valuable intermediates in organic synthesis (S. Ueno et al., 2009).

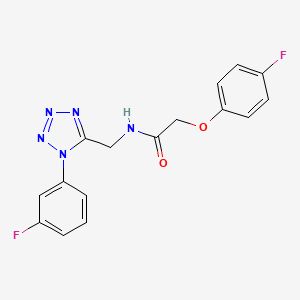

Furan Compound Derivatives

Research on the synthesis of furan compounds and their derivatives showcases the use of morpholinomethyl compounds in producing a range of furan-based molecules, highlighting the versatility of N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide and related structures in synthesizing heterocyclic compounds (I. Hirao & Y. Kato, 1972).

Corrosion Inhibition

A study on the corrosion inhibition of mild steel in HCl medium by morpholine and piperazine-based carboxamide derivatives, including N-(2-chloroethyl)morpholine-4-carboxamide, showcases the compound's potential applications in industrial and materials science for protecting metals from corrosion (N. Nnaji et al., 2017).

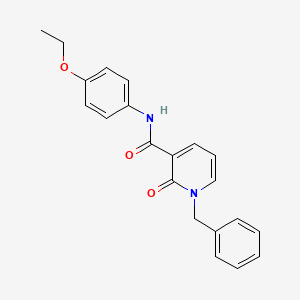

Gold-Catalyzed Aldol Reaction

The use of a morpholinoethylamino group in a ferrocenylphosphine ligand for gold-catalyzed aldol reactions of methyl isocyanoacetate with aldehydes, leading to optically active oxazolines, demonstrates the compound's application in asymmetric synthesis and catalysis (Y. Ito et al., 1987).

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-9-27-17)23-7-10-26-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPISAFUHVPTPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2481015.png)

![N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)

![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)

![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)

![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2481035.png)